![molecular formula C22H20N6O2S B2960055 3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide CAS No. 1207013-25-9](/img/structure/B2960055.png)

3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

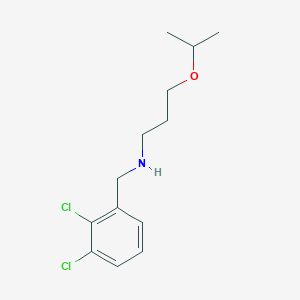

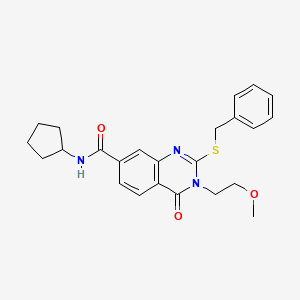

The compound is a derivative of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class . It contains a 4-methoxyphenyl group attached to the 9-position of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, and a propanamide group with a thiophen-2-ylmethyl substituent at the 3-position .

Synthesis Analysis

The synthesis of similar pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine derivatives has been reported using a one-pot microwave-assisted method . The method involves the reaction of 5-aminopyrazolyl-4-carbonitriles, orthoesters, and hydrazides . This method is beneficial due to its catalyst-free protocol, short reaction time, and convenient work-up .Molecular Structure Analysis

The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine scaffold in the compound serves as a pharmacophore . It is substituted at the 5 position with reactive linkers of different lengths . These compounds were used to synthesize probes for the adenosine receptors by functionalization with a fluorescent moiety .Chemical Reactions Analysis

The compound, as part of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine class, can undergo various chemical reactions. For instance, it can be functionalized with a fluorescent moiety to synthesize probes for the adenosine receptors .Wissenschaftliche Forschungsanwendungen

Synthesis and Properties

- Chemical Modification and Pharmacological Potential : Pyrazole and 1,2,4-triazole derivatives are important in modern medicine and pharmacy due to their chemical modification possibilities and significant pharmacological potential. The synthesis of such compounds, including methods and materials used, has been detailed in a study, highlighting their biological potential and the need for further study of their antifungal activity (Fedotov, Hotsulia, & Panasenko, 2022).

Antioxidant and Anticancer Activity

- Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide : Novel derivatives bearing various moieties, such as semicarbazide, thiosemicarbazide, and thiadiazole, showed significant antioxidant activity. Some derivatives demonstrated greater antioxidant activity than ascorbic acid and exhibited notable anticancer activity against human glioblastoma and triple-negative breast cancer cell lines (Tumosienė et al., 2020).

Phosphodiesterase Type 4 Inhibitors

- Bioisosteric Replacement for Adenine Derivatives : A series of 8-substituted pyrazolo[1,5-a]-1,3,5-triazines were developed as bioisosteric replacements for 9-substituted adenine derivatives, showing potential as potent phosphodiesterase type 4 inhibitors with high isoenzyme selectivity. This study presented a novel synthetic approach and biological testing of these compounds (Raboisson et al., 2003).

Antibacterial Activity

- Novel Bis[1,2,4]triazolo[3,4-b][1,3,4]oxadiazoles : A series of novel derivatives were synthesized and screened for their antibacterial activity against various bacteria. Compounds with specific phenyl or furyl moieties showed potent inhibitory activity, comparable to the standard drug streptomycin (Reddy et al., 2013).

Antifungal Agents

- New Thiophene-Based Heterocycles : The synthesis of new pyrazole, pyridine, and triazine derivatives incorporating a thiophene moiety was investigated. Some compounds demonstrated higher antifungal activity than the standard drug Amphotericin B against specific fungal strains (Mabkhot et al., 2016).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]-N-(thiophen-2-ylmethyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N6O2S/c1-30-16-6-4-15(5-7-16)18-13-19-22-25-24-20(27(22)10-11-28(19)26-18)8-9-21(29)23-14-17-3-2-12-31-17/h2-7,10-13H,8-9,14H2,1H3,(H,23,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEVWAKSQBTWRAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN3C=CN4C(=NN=C4C3=C2)CCC(=O)NCC5=CC=CS5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1R,5R)-6-hydroxybicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2959972.png)

![3-[(4-chlorophenyl)sulfonyl]-4-methyl-6-phenyl-2(1H)-pyridinone](/img/structure/B2959973.png)

![6-Cyclopropyl-N-[2-(1H-indol-3-yl)ethyl]pyrimidine-4-carboxamide](/img/structure/B2959976.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2959977.png)

![Ethyl 5-[(2-chlorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2959978.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2959980.png)

![N-(1-cyanocyclohexyl)-2-[(5,7-dichloro-2-methylquinolin-8-yl)oxy]-N-methylacetamide](/img/structure/B2959982.png)

![4-isopropoxy-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2959989.png)

![3-methyl-N-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2959991.png)